molecular formula C22H21NO4 B5066072 3-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)oxy-2-phenylchromen-4-one

3-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)oxy-2-phenylchromen-4-one

Cat. No.: B5066072
M. Wt: 363.4 g/mol
InChI Key: VNFFKNPTBJZLMP-UHFFFAOYSA-N
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Description

3-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)oxy-2-phenylchromen-4-one is a complex organic compound that features a pyrrolidine ring, a chromenone core, and a phenyl group

Preparation Methods

The synthesis of 3-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)oxy-2-phenylchromen-4-one typically involves multi-step organic reactions. One common route includes the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide . This reaction yields a dimeric copper(II) complex, which can be further processed to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

3-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)oxy-2-phenylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and pyrrolidine groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Oxo-1-pyrrolidin-1-ylpropan-2-yl)oxy-2-phenylchromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring and chromenone core play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.

    Chromenone derivatives: Compounds with a chromenone core, used in various medicinal and industrial applications.

    Phenyl-substituted compounds:

Properties

IUPAC Name

3-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)oxy-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-15(22(25)23-13-7-8-14-23)26-21-19(24)17-11-5-6-12-18(17)27-20(21)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFFKNPTBJZLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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